4-ethoxy-N-(4-methylbenzyl)benzamide

Description

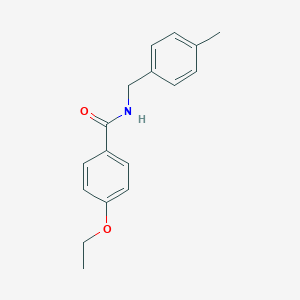

4-Ethoxy-N-(4-methylbenzyl)benzamide is a benzamide derivative characterized by an ethoxy group at the 4-position of the benzamide ring and a 4-methylbenzyl substituent attached to the nitrogen atom. Its molecular formula is C₁₇H₁₉NO₂, with an average molecular mass of 269.34 g/mol (monoisotopic mass: 269.141579) . This compound has been explored in medicinal and synthetic chemistry due to the versatility of the benzamide scaffold, which allows for structural modifications that influence physicochemical properties and biological activity.

Properties

Molecular Formula |

C17H19NO2 |

|---|---|

Molecular Weight |

269.34 g/mol |

IUPAC Name |

4-ethoxy-N-[(4-methylphenyl)methyl]benzamide |

InChI |

InChI=1S/C17H19NO2/c1-3-20-16-10-8-15(9-11-16)17(19)18-12-14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H,18,19) |

InChI Key |

XQIQDCMCGKEJDN-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Physicochemical Properties

Table 1: Substituent Effects on Physical Properties

Key Observations :

- Substituent Position : The position of the ethoxy group (e.g., 2- vs. 4-) impacts synthetic accessibility and biological activity. For example, 2-ethoxy derivatives (e.g., AS-4370) are associated with enhanced gastrokinetic activity .

- N-Substituents : Bulky or electron-withdrawing groups (e.g., fluorobenzyl in AS-4370) enhance receptor binding or metabolic stability. The 4-methylbenzyl group in the target compound may balance lipophilicity and steric hindrance .

Key Observations :

- Green Chemistry : Ultrasonic irradiation () reduces reaction times and improves yields for benzamide derivatives compared to conventional reflux .

- Multi-Step Syntheses : Complex N-substituents (e.g., imidazolyl groups) require sequential reactions, as seen in , where cyclization with chloroacetone was pivotal .

Key Observations :

- Fluorine Substituents : Fluorine in AS-4370 enhances binding to serotonin receptors, critical for gastrokinetic effects .

- Stereochemical Effects : In LY188544, the R-isomer (LY188546) showed lower neurotoxicity despite similar anticonvulsant potency .

- Methyl Group Limitations : demonstrates that 4-methyl substituents on benzamide rings fail to fill hydrophobic pockets in DNA gyrase, reducing activity .

Binding and Mechanistic Insights

- Benzamide Fragments in Drug Design : highlights that benzamide moieties form critical hydrogen bonds (e.g., with C44 in SARS-CoV-2 3CLpro), enhancing binding occupancy .

- Catalytic Effects: notes that 4-methylbenzyl alcohol can generate tolualdehyde as a byproduct in benzamide syntheses, necessitating co-catalysts like Ba(OTf)₂ for efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.